molecular formula C22H24ClN3O3S B2701321 1-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE CAS No. 862758-86-9

1-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE

Cat. No.: B2701321
CAS No.: 862758-86-9
M. Wt: 445.96
InChI Key: NSOPCQSDVWDWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE typically involves multi-step organic reactions. The process may start with the preparation of the oxazole core, followed by the introduction of the sulfonyl and piperazinyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and piperazine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(p-tolyl)oxazole
  • 4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(m-tolyl)oxazole
  • 4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(p-tolyl)thiazole

Uniqueness

1-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-(4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c1-3-25-12-14-26(15-13-25)22-21(30(27,28)19-10-8-18(23)9-11-19)24-20(29-22)17-6-4-16(2)5-7-17/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOPCQSDVWDWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.